

Synthesis and Characterization of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Hydroxy-5-nitronicotinic acid*

Cat. No.: *B1295928*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **6-Hydroxy-5-nitronicotinic acid** (CAS No. 6635-31-0), a key intermediate in various chemical syntheses.^{[1][2]} This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and characterization workflow. The information compiled is intended to assist researchers, scientists, and drug development professionals in their work with this compound.

Chemical Properties and Data

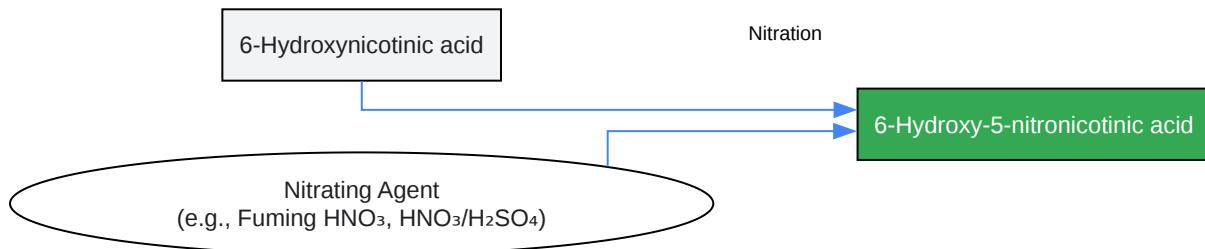

6-Hydroxy-5-nitronicotinic acid is a pyridine derivative characterized by the presence of a hydroxyl, a nitro, and a carboxylic acid group on the pyridine ring.^[2] These functional groups significantly influence its chemical properties and reactivity. The compound is typically a light yellow to off-white powder.^[3]

Table 1: Physicochemical Properties of **6-Hydroxy-5-nitronicotinic Acid**

Property	Value	Source
Molecular Formula	C ₆ H ₄ N ₂ O ₅	[2][4]
Molecular Weight	184.11 g/mol	[2][4]
Melting Point	269-271 °C[2][3], 277-278 °C[5], 278 °C (decomp.)[6]	Multiple Sources
Boiling Point	463.4 °C at 760 mmHg	[2][3]
Density	1.746 g/cm ³	[2]
Appearance	Light yellow to off-white powder	[3]
Storage	Keep Cold	[2][3]

Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The primary synthetic route to **6-Hydroxy-5-nitronicotinic acid** is through the nitration of 6-hydroxynicotinic acid.[6] Several variations of this method exist, differing in the nitrating agents and reaction conditions.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **6-Hydroxy-5-nitronicotinic acid**.

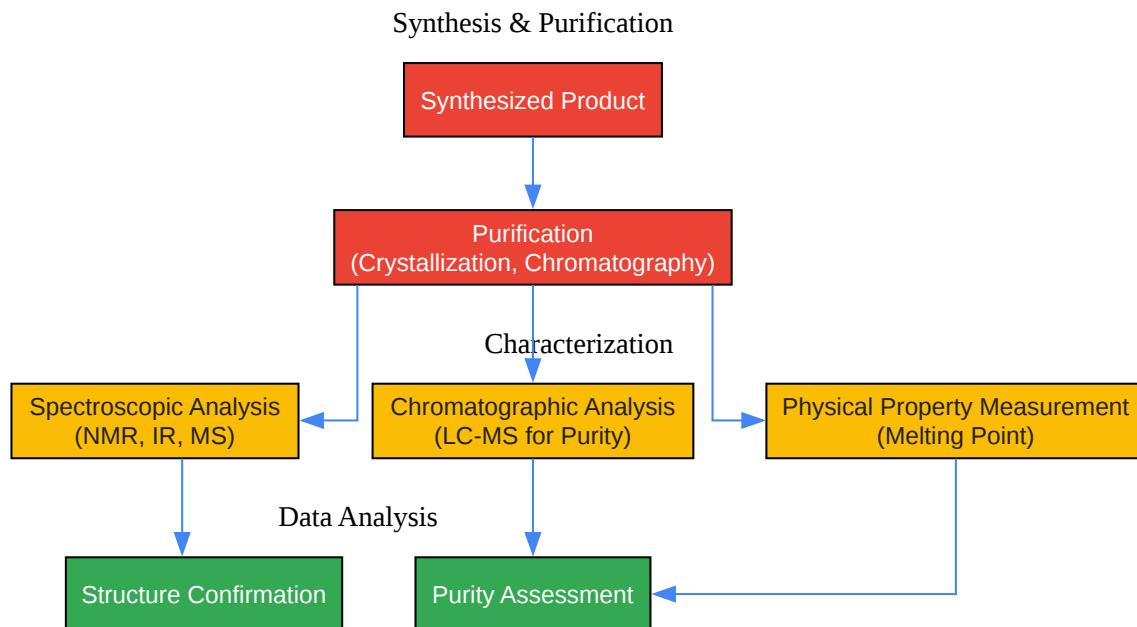
Experimental Protocols for Synthesis

Below are detailed protocols for the synthesis of **6-Hydroxy-5-nitronicotinic acid** based on literature reports.

Method 1: Nitration with Fuming Nitric Acid[6]

- Dissolve 50 g of 6-hydroxynicotinic acid in 500 mL of fuming nitric acid (d 1.52).
- Maintain the solution at a temperature of 45-50 °C for 4 hours.
- Evaporate the mixture under reduced pressure.
- Crystallize the residue from water to yield **6-hydroxy-5-nitronicotinic acid** as yellow needles.

Method 2: Nitration with Fuming Nitric Acid and Sulfuric Acid[5]


- To a mixture of 15 g of 6-hydroxynicotinic acid and 45 mL of concentrated sulfuric acid, add 10.4 mL of fuming nitric acid dropwise at 0 °C.
- Slowly heat the reaction mixture to 45 °C and maintain this temperature for 3 hours.
- Pour the mixture into a mixture of ice and water.
- Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.

Method 3: Alternative Nitration with Fuming Nitric Acid[5]

- Add 20 g of 6-hydroxynicotinic acid and 100 mL of red fuming nitric acid to a 250 mL flask.
- Slowly heat the mixture to 50 °C (bath temperature) and stir at this temperature for 8 hours.
- Slowly increase the temperature to 80 °C.
- Cool the mixture to room temperature overnight.
- Collect the yellow precipitate by filtration, wash with water (10 mL), and dry.

Characterization of **6-Hydroxy-5-nitronicotinic Acid**

The characterization of **6-Hydroxy-5-nitronicotinic acid** is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **6-Hydroxy-5-nitronicotinic acid**.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data for **6-Hydroxy-5-nitronicotinic Acid**

Technique	Solvent	Data	Source
¹ H NMR	DMSO-d ₆	δ (ppm): 8.37 (1H, d, J=2.5 Hz), 8.65 (1H, d, J=2.5 Hz)	[5]
		δ (ppm): 13.3 (s, br, 2H, COOH/OH), 8.65 (d, J=2.5 Hz, 1H, H-4), 8.38 (d, J=2.5 Hz, 1H, H-2)	[5]
CD ₃ OD		δ (ppm): 8.45 (d, J=2.5 Hz, 1H), 8.85	[5]
Mass Spec (MS)	-	m/z: 183 (M ⁺ -1)	[5]
-		m/e (%): 184 (MH ⁺ , 100)	[5]
LC-MS	-	Purity >95%	[5]

Elemental Analysis: Found: C, 39.1%; H, 2.3%; N, 15.2%. [6]

Applications and Future Outlook

6-Hydroxy-5-nitronicotinic acid serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1][2] It is a precursor for various heterocyclic compounds and has been investigated for its potential biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties. [5] The continued exploration of its chemical reactivity and biological profile suggests promising prospects for its application in the development of new therapeutic agents and other functional materials. [5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. 6-Hydroxy-5-nitronicotinic acid | CAS: 6635-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. guidechem.com [guidechem.com]
- 6. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Synthesis and Characterization of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295928#synthesis-and-characterization-of-6-hydroxy-5-nitronicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com